N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide
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Overview
Description
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound belongs to the class of triazolopyridazine derivatives, which are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by reacting 3-chloro-6-hydrazinopyridazine with aromatic aldehydes in the presence of ethanol and glacial acetic acid.
Pyrrolidine Substitution: The pyrrolidine moiety is introduced through a nucleophilic substitution reaction, where the triazolopyridazine intermediate reacts with a suitable pyrrolidine derivative under reflux conditions.
Thiophene Carboxamide Formation: The final step involves the coupling of the substituted triazolopyridazine with 5-chlorothiophene-2-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazolopyridazine core, potentially reducing the triazole ring to a dihydrotriazole.
Substitution: The chlorothiophene moiety is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidine ring would yield N-oxides, while nucleophilic substitution on the chlorothiophene moiety could produce a variety of substituted thiophenes.
Scientific Research Applications
Chemistry
In chemistry, N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown promise in various assays. It has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cancer cell proliferation .
Medicine
In medicine, the compound is being explored for its anticancer properties. Studies have shown that derivatives of triazolopyridazine can inhibit the growth of cancer cells by interfering with specific signaling pathways .
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials science applications due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide involves its interaction with molecular targets such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets essential for cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-substituted-N-[3-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl]alkanamides: These compounds share a similar triazolopyridazine core but differ in their substituents, leading to variations in biological activity.
Pyridazin-3(2H)-ones: These compounds are known for their pharmacological activities, including calcium sensitization and phosphodiesterase inhibition.
Uniqueness
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide stands out due to its specific combination of structural features, which confer unique biological activities. Its ability to inhibit multiple kinases simultaneously makes it a promising candidate for anticancer therapy .
Properties
IUPAC Name |
5-chloro-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN6OS/c15-11-2-1-10(23-11)14(22)17-9-5-6-20(7-9)13-4-3-12-18-16-8-21(12)19-13/h1-4,8-9H,5-7H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYUCIGTCGUCQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=C(S2)Cl)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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